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molecular formula C8H8OS B8797760 2,3-dihydro-1-benzothiophen-5-ol CAS No. 129478-13-3

2,3-dihydro-1-benzothiophen-5-ol

Cat. No. B8797760
M. Wt: 152.22 g/mol
InChI Key: ZYMXZSZJIUOWDL-UHFFFAOYSA-N
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Patent
US04963580

Procedure details

To a warm mixture of 5-hydroxy benzothiophene (10.0 g, 66.58 mmole) (Fieser & Kennelly, J. Amer. Chem. Soc., Vol. 57, pp 1611-1614, (1935)) in 100 mL TFA was added triethylsilane (19.35 g, 166.45 mmole, 2.5 eq.) The resulting purple solution was heated to 55° C. under N2 overnight. After 24 hours a sample removed for NMR analysis showed the reaction to be about 80% complete. Much of the original purple color had also been discharged at this point. An additional portion of triethylsilane (3.9 g, 0.5 eq) was added and the heating was continued for another 24 hours. NMR analysis at the 48 hour time point showed virtually no change from the 24 hour time point. Most of the TFA was distilled off under reduced pressure (40 mmHg). The residue was taken up in 300 mL H2O and rendered alkaline (pH=10 to pH paper) with 5N NaOH and washed with ether (2×100 mL). The aqueous phase was acidfied with 2N HCI and extracted with ether (3×200 mL). The combined organic extracts were washed with sodium bicarbonate (1×100 mL), H2O (1×100 mL) and brine (1×100 mL). Drying over Na2SO4 and concentration gave 4.7 g (46.5%) gray solids. Purification by preparative chromatography on a Waters 500A prep HPLC using 2 columns and 90/10 vol/vol hexane/EtOAc to elute afforded 3.0 g (30%) pure material (single spot by TLC analysis) mp 87°-89° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
19.35 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
46.5%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][CH:8]=[CH:7][C:6]=2[CH:10]=1.C([SiH](CC)CC)C>C(O)(C(F)(F)F)=O>[OH:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][CH2:8][CH2:7][C:6]=2[CH:10]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC=1C=CC2=C(C=CS2)C1
Step Two
Name
Quantity
3.9 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Three
Name
Quantity
19.35 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 24 hours a sample removed for NMR analysis
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
at the 48 hour time point
Duration
48 h
CUSTOM
Type
CUSTOM
Details
from the 24 hour time point
Duration
24 h
DISTILLATION
Type
DISTILLATION
Details
Most of the TFA was distilled off under reduced pressure (40 mmHg)
WASH
Type
WASH
Details
washed with ether (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×200 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with sodium bicarbonate (1×100 mL), H2O (1×100 mL) and brine (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over Na2SO4 and concentration

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC=1C=CC2=C(CCS2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 46.5%
YIELD: CALCULATEDPERCENTYIELD 46.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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